molecular formula C6H4ClF3N2 B12121629 5-Chloro-4-(trifluoromethyl)pyridin-3-amine

5-Chloro-4-(trifluoromethyl)pyridin-3-amine

Cat. No.: B12121629
M. Wt: 196.56 g/mol
InChI Key: RSSOKUSECIBBBX-UHFFFAOYSA-N
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Description

5-Chloro-4-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C6H4ClF3N2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(trifluoromethyl)pyridin-3-amine typically involves the following steps:

    Starting Material: The synthesis often begins with 3-aminopyridine.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

    Coupling Reactions: The compound can be involved in coupling reactions, forming more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN), and amines.

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Oxidation Products: Oxidized derivatives such as pyridine N-oxides.

    Reduction Products: Reduced forms of the compound, potentially altering the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-4-(trifluoromethyl)pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological processes in pests.

Mechanism of Action

The mechanism by which 5-Chloro-4-(trifluoromethyl)pyridin-3-amine exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • 4-Chloro-3-(trifluoromethyl)pyridin-2-amine
  • 5-Bromo-4-(trifluoromethyl)pyridin-3-amine

Uniqueness

5-Chloro-4-(trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interaction with other molecules. The combination of a chlorine atom and a trifluoromethyl group provides distinct electronic and steric properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H4ClF3N2

Molecular Weight

196.56 g/mol

IUPAC Name

5-chloro-4-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C6H4ClF3N2/c7-3-1-12-2-4(11)5(3)6(8,9)10/h1-2H,11H2

InChI Key

RSSOKUSECIBBBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(F)(F)F)N

Origin of Product

United States

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